REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:7]=[CH:6][C:5](=[O:8])[C:4]([O:9]CC2C=CC=CC=2)=[C:3]1[CH3:17]>Br>[CH3:1][N:2]1[CH:7]=[CH:6][C:5](=[O:8])[C:4]([OH:9])=[C:3]1[CH3:17]
|
Name
|
|
Quantity
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2 g
|
Type
|
reactant
|
Smiles
|
CN1C(=C(C(C=C1)=O)OCC1=CC=CC=C1)C
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated on a steam bath for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The resulting mixture is then recrystallised from water
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(=C(C(C=C1)=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: CALCULATEDPERCENTYIELD | 82.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |